molecular formula C10H7F3N4O B6020202 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

Cat. No. B6020202
M. Wt: 256.18 g/mol
InChI Key: OLWHGRQYWMCMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders involving aberrant BCR signaling.

Mechanism of Action

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and have minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, making it suitable for clinical development.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at lower doses than other BTK inhibitors. However, like other kinase inhibitors, this compound may have limitations in terms of toxicity and resistance development in clinical settings.

Future Directions

There are several potential future directions for research on 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases.
2. Combination therapy with other agents targeting the BCR signaling pathway, such as CD20 antibodies or PI3K inhibitors.
3. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections.
5. Optimization of this compound structure and pharmacokinetics to improve its therapeutic potential.

Synthesis Methods

The synthesis of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves several steps, starting from commercially available starting materials. The key intermediate is 3-(trifluoromethyl)aniline, which is reacted with cyanogen bromide and sodium azide to form the corresponding triazinone. The final product is obtained by treatment with a reducing agent and purification by column chromatography.

Scientific Research Applications

3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression and improved survival in animal models.
In addition to its potential as an anti-cancer agent, this compound has also been investigated for its role in autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). BCR signaling is known to contribute to the pathogenesis of these diseases, and inhibition of BTK with this compound has been shown to reduce inflammation and improve clinical outcomes in animal models.

properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9-16-8(18)5-14-17-9/h1-5H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWHGRQYWMCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.